2-Amino-1-(4-bromophenyl)-1-ethanol
Overview
Description
2-Amino-1-(4-bromophenyl)-1-ethanol is an organic compound with the molecular formula C8H10BrNO. It is a white to off-white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a bromophenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Enantioselective Synthesis
2-Amino-1-(4-bromophenyl)-1-ethanol has been used in studies focusing on enantioselective synthesis. For instance, its resolution was achieved through lipase-catalyzed alcoholysis, hydrolysis, and acylation, demonstrating its potential as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).
Receptor Differentiation
Research has explored its structural modification to study sympathomimetic activity, aiding in the differentiation of beta-receptor populations, such as β-1 and β-2 types found in various tissues (Lands et al., 1967).
Copper-Catalyzed Amination
The compound has been involved in copper-catalyzed direct amination studies, where ortho-functionalized haloarenes were converted to aromatic amines using sodium azide in ethanol, demonstrating a one-pot Ullmann-type coupling process (Zhao et al., 2010).
Isoquinoline Syntheses
It has been used in the synthesis of heterocyclic compounds, particularly in phenolic cyclization processes to create various isoquinoline derivatives, showcasing its versatility in organic chemistry (Kametani et al., 1970).
Synthesis of Cardiovascular Drugs
This compound is a key intermediate in the synthesis of cardiovascular drugs. Research has developed new processes for its synthesis, highlighting its significance in pharmaceutical applications (Zhang Wei-xing, 2013).
Photophysical Properties in Medical Research
Its derivatives have been studied for their photophysical properties, such as in the modification of phthalocyanines. These studies have implications in medical research, particularly in understanding interactions with cancer cells (Ramos et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
A related compound has been shown to interact with thrombin, a key enzyme in the coagulation pathway . This suggests that 2-Amino-1-(4-bromophenyl)-1-ethanol may also influence coagulation or other related pathways.
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4-bromophenyl)-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with enzymes like thrombin . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with thrombin can affect the enzyme’s activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic uses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to particular organelles. Understanding its subcellular localization is crucial for elucidating its biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromophenyl)-1-ethanol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(4-bromophenyl)-
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMUAMXYIIWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547797 | |
Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41147-82-4 | |
Record name | α-(Aminomethyl)-4-bromobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41147-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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